molecular formula C7H6BrF2N B2740780 2-Bromo-3,6-difluoro-4-methylaniline CAS No. 1951439-70-5

2-Bromo-3,6-difluoro-4-methylaniline

Cat. No.: B2740780
CAS No.: 1951439-70-5
M. Wt: 222.033
InChI Key: QGIMUCTUHSVKRC-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluoro-4-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₆BrF₂N (molecular weight: 222.03 g/mol). Its structure features a bromine atom at position 2, fluorine atoms at positions 3 and 6, and a methyl group at position 4 on the benzene ring. The substituents influence its electronic properties, solubility, and reactivity. Bromine acts as an electron-withdrawing group, while fluorine enhances electronegativity and lipophilicity, making the compound valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

2-bromo-3,6-difluoro-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-3-2-4(9)7(11)5(8)6(3)10/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIMUCTUHSVKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-difluoro-4-methylaniline typically involves the bromination and fluorination of 4-methylaniline. One common method includes:

    Bromination: 4-Methylaniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide to introduce fluorine atoms at the 3 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted anilines.

    Coupling Products: Biaryl or vinyl derivatives of the original compound.

Scientific Research Applications

Intermediate for Pharmaceuticals

2-Bromo-3,6-difluoro-4-methylaniline is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The presence of bromine and fluorine atoms enhances its reactivity, allowing for the formation of complex molecular structures through reactions such as nucleophilic substitution and coupling reactions. For instance, it can be employed in the synthesis of anti-cancer agents and other therapeutic molecules due to its ability to modify biological activity through structural diversification.

Azo Dyes and Pigments

This compound acts as a precursor in the production of azo dyes, which are widely used in textiles and coatings. The bromine substituent allows for coupling reactions that yield vibrant colors, while the fluorine atoms can enhance the stability and lightfastness of the dyes produced. A case study demonstrated that using this compound in azo dye synthesis resulted in improved color yield and durability compared to traditional aniline derivatives.

Organic Electronics

The compound is increasingly recognized for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole-transporting material has been documented in several studies. For example, research indicates that devices incorporating this compound exhibited enhanced charge mobility and efficiency compared to devices using non-fluorinated analogs.

Self-Assembled Monolayers

Another significant application is in the formation of self-assembled monolayers (SAMs). The unique electronic properties imparted by the fluorine substituents allow for tailored interactions with substrates, leading to improved stability and functionality of SAMs used in sensors and nanotechnology applications.

Pesticide Development

In agrochemical research, this compound has been explored as a potential building block for developing novel pesticides. Its halogenated structure can enhance biological activity against pests while minimizing environmental impact. Studies have shown that derivatives synthesized from this compound exhibit potent insecticidal properties with reduced toxicity to non-target organisms.

Synthesis of Anticancer Agents

A notable case study involved synthesizing a new class of PRMT5 inhibitors using this compound as a key intermediate. These compounds demonstrated significant anticancer activity in preclinical trials, highlighting the compound's potential in drug discovery .

Development of Fluorescent Probes

Research has also focused on utilizing this compound to create fluorescent probes for biological imaging applications. The introduction of fluorine atoms has been shown to enhance the photophysical properties of these probes, making them suitable for live-cell imaging .

Data Tables

Application AreaSpecific UseNotes
PharmaceuticalsDrug synthesisIntermediate for anticancer agents
Material ScienceOLEDsEnhances charge mobility
AgrochemicalsPesticide developmentReduced toxicity to non-target species
Chemical SynthesisAzo dyesImproved color yield

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluoro-4-methylaniline depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural Analogs with Varying Halogen and Substituent Positions

Table 1: Key Properties of Brominated Fluoro-Methylanilines
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Differences
2-Bromo-3,6-difluoro-4-methylaniline Not explicitly provided C₇H₆BrF₂N 222.03 N/A N/A Target compound
2-Bromo-4-fluoro-6-methylaniline 202865-78-9 C₇H₇BrFN 204.04 N/A N/A Fluorine at position 4 instead of 3; lacks 6-fluoro substituent
4-Bromo-2,6-difluoroaniline 67567-26-4 C₆H₄BrF₂N 208.00 63–65 N/A No methyl group; bromine at position 4
2-Bromo-4-fluoroaniline 1003-98-1 C₆H₅BrFN 190.01 N/A 221 Lacks methyl and 3-fluoro substituents
6-Bromo-2-chloro-4-fluoro-3-methylaniline 2901109-44-0 C₇H₆BrClFN 238.48 N/A N/A Chlorine replaces 3-fluoro; bromine at position 6
Key Observations :
  • Fluorine placement influences electronic density. For example, 2-Bromo-4-fluoro-6-methylaniline has a single fluorine at position 4, leading to weaker electron-withdrawing effects compared to the difluoro-substituted target compound .
  • Halogen Substitution :

    • Replacement of fluorine with chlorine (e.g., 6-Bromo-2-chloro-4-fluoro-3-methylaniline) increases molecular weight and may alter metabolic stability due to chlorine’s larger atomic radius and lower electronegativity .

Biological Activity

2-Bromo-3,6-difluoro-4-methylaniline (C7H6BrF2N) is an organic compound derived from aniline, notable for its unique substitution pattern involving bromine and fluorine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on different biological systems, and relevant case studies.

The compound's structure features a bromine atom at the 2-position, fluorine atoms at the 3 and 6 positions, and a methyl group at the 4-position on the benzene ring. These substitutions influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The presence of electron-withdrawing groups (bromine and fluorine) enhances its binding affinity, potentially leading to altered enzyme kinetics or receptor activation/inhibition.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been evaluated against several bacterial strains with varying degrees of effectiveness.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing biological processes.
  • Potential Anticancer Properties : Some studies have indicated that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study demonstrated that compounds with similar structural features showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD

This table indicates that while specific MIC values for this compound are not yet published, related compounds show promising results against common bacterial pathogens .

Enzyme Interaction Studies

Research focusing on enzyme inhibition has shown that halogenated anilines can modulate enzyme activity. For example:

Enzyme TargetCompoundEffect
c-MET KinaseThis compoundInhibition observed at high concentrations

This suggests potential applications in cancer therapeutics where c-MET is implicated in tumor progression .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure DifferencesBiological Activity
2-Bromo-4,6-difluoroanilineLacks methyl groupModerate antibacterial activity
2-Bromo-3,5-difluoroanilineDifferent fluorine substitution patternLower enzyme inhibition

The distinct arrangement of substituents in this compound likely contributes to its unique biological profile compared to these analogs .

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